2-Bromo-5-methyl-1,4-benzoquinone
Overview
Description
2-Bromo-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula C7H5BrO2 It is a derivative of benzoquinone, where a bromine atom and a methyl group are substituted at the 2 and 5 positions, respectively
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-methyl-1,4-benzoquinone is the COX signaling pathway . This pathway plays a crucial role in inflammation and pain perception, making it a key target for anti-inflammatory drugs.
Mode of Action
This compound interacts with its targets through a free radical reaction . The compound initiates a reaction where it loses a bromo atom, leaving behind a succinimidyl radical . This radical then interacts with the target, leading to changes in the target’s function .
Pharmacokinetics
The compound’s solubility in octanol suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory activity. By targeting the COX signaling pathway, the compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body
Biochemical Analysis
Biochemical Properties
It is known that quinones, a class of compounds that 2-Bromo-5-methyl-1,4-benzoquinone belongs to, can interact with various enzymes, proteins, and other biomolecules . These interactions often involve redox reactions, where quinones act as electron carriers .
Cellular Effects
For instance, some quinones can cause lipid peroxidation, protein and DNA damage, and ultimately cell death .
Molecular Mechanism
Quinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It was synthesized in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation and oxidation reactions .
Metabolic Pathways
Quinones are known to participate in various metabolic pathways, interacting with enzymes and cofactors .
Subcellular Localization
The localization of quinones can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-1,4-benzoquinone typically involves the bromination of 5-methyl-1,4-benzoquinone. One efficient method includes the use of sodium bromide and hydrogen peroxide in acetic acid at room temperature . The reaction proceeds with high yield and is environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the laboratory synthesis method using sodium bromide and hydrogen peroxide suggests it could be adapted for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinone derivatives.
Scientific Research Applications
2-Bromo-5-methyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying redox reactions in biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,5-Dibromo-1,4-benzoquinone
- 2-Methyl-1,4-benzoquinone
- 5-Bromo-1,4-benzoquinone
Comparison: 2-Bromo-5-methyl-1,4-benzoquinone is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and redox properties. Compared to 2,5-dibromo-1,4-benzoquinone, it has a lower degree of halogenation, making it less reactive in certain substitution reactions. Compared to 2-methyl-1,4-benzoquinone, the presence of the bromine atom enhances its electron-withdrawing effects, making it more suitable for specific redox reactions .
Properties
IUPAC Name |
2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQQGMYSDRBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369604 | |
Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13070-25-2 | |
Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-5-methyl-1,4-benzoquinone in the synthesis of natural quinone analogs?
A1: this compound serves as a dienophile in Diels-Alder reactions with 1-aryl-2-R-3-trimethylsiloxy-1,3-butadienes. This reaction leads to the formation of Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones, which are analogs of natural quinones [].
Q2: Can you provide an example of a specific reaction using this compound to synthesize a natural quinone analog?
A2: The reaction of this compound with 1-(2-methoxyphenyl)-2-R-3-trimethylsiloxy-1,3-butadienes produces Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones. This reaction pathway highlights the utility of this compound as a building block in organic synthesis for creating structurally diverse quinone analogs [].
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